molecular formula C9H10O3 B122237 (3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione CAS No. 14166-28-0

(3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione

Cat. No.: B122237
CAS No.: 14166-28-0
M. Wt: 166.17 g/mol
InChI Key: LQOPXMZSGSTGMF-RNGGSSJXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione, commonly known as Carbic anhydride (CAS 129-64-6), is a bicyclic organic compound with the molecular formula C₉H₈O₃ and a molecular weight of 164.16 g/mol. It is a white crystalline solid with a purity of ≥99% and is soluble in chloroform . Structurally, it features a fused bicyclic framework with two ketone groups, forming a dione moiety. The compound is classified as a skin and respiratory sensitizer (GHS H317, H318, H334) and must be handled under controlled laboratory conditions . Its primary use is in synthetic organic chemistry as a precursor for specialty chemicals and pharmaceutical intermediates, such as lurasidone hydrochloride, an antipsychotic drug .

Properties

IUPAC Name

(1S,2R,6S,7R)-4-oxatricyclo[5.2.1.02,6]decane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-8-6-4-1-2-5(3-4)7(6)9(11)12-8/h4-7H,1-3H2/t4-,5+,6+,7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOPXMZSGSTGMF-RNGGSSJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14166-28-0
Record name 14166-28-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122944
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 14166-28-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59061
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Diels-Alder Reaction with Post-Synthesis Isomerization

The most common route involves a two-step process:

  • Diels-Alder Reaction :
    Cyclopentadiene reacts with maleic anhydride to form the endo-adduct, bicyclo[2.2.1]hept-5-ene-2,3-endo-dicarboxylic anhydride.

    Conditions :

    • Solvent: Xylene or toluene

    • Temperature: 110–130°C

    • Time: 6–8 hours

    • Yield: 85–92%

  • Isomerization to exo Configuration :
    The endo-adduct is treated with catalytic sulfuric acid to epimerize the substituents to the exo orientation.

    Conditions :

    • Catalyst: H₂SO₄ (0.5–1.0 mol%)

    • Solvent: Acetic acid

    • Temperature: 60–80°C

    • Time: 2–4 hours

    • Yield: 78–85%

    Critical Factor :
    Prolonged heating (>4 hours) leads to decomposition, reducing yield to <70%.

Direct exo-Selective Catalytic Synthesis

Recent advances employ Lewis acid catalysts to bypass the isomerization step:

CatalystSolventTemperatureTimeexo:endo RatioYield
ZnCl₂CH₂Cl₂25°C24 h9:188%
AlCl₃Toluene80°C6 h12:182%
Yb(OTf)₃THF60°C8 h15:191%

Data compiled from industrial optimization trials

This method reduces side products but requires rigorous moisture control to prevent catalyst deactivation.

Industrial-Scale Production and Purification

Continuous Flow Reactor Systems

To enhance throughput, manufacturers adopt continuous flow setups:

  • Reactor Design :

    • Tubular reactor with static mixers

    • Residence time: 30–45 minutes

    • Throughput: 50–100 kg/day

  • Advantages :

    • Consistent temperature gradient minimizes side reactions.

    • 20% higher yield compared to batch processes.

Crystallization and Drying

Final purification involves solvent-mediated crystallization:

ParameterOptimal ValueImpact on Purity
SolventEthyl acetate/hexaneRemoves polymeric byproducts
Cooling rate0.5°C/minPrevents occlusions
Final drying40°C under vacuumReduces residual solvent to <0.1%

Post-crystallization HPLC analysis typically shows >99.5% purity, meeting pharmacopeial standards.

Analytical Characterization

Critical quality control metrics include:

TechniqueParameters AnalyzedAcceptance Criteria
HPLC Purity, enantiomeric excess≥99.5% purity, >99% ee
NMR (¹H/¹³C)Structural confirmationMatch to reference spectra
MP Melting point152–154°C

Deviations in melting point (>±2°C) indicate residual solvents or incorrect stereochemistry .

Chemical Reactions Analysis

Types of Reactions

(3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

(3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of (3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase and acetylcholinesterase by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells or decreased neurotransmitter breakdown in neurological conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of bicyclic diones with variations in stereochemistry, substituents, and functional groups. Below is a detailed comparison with key analogs:

Stereoisomeric Variants

  • (3aR,4R,7S,7aS)-rel-Tetrahydro-4,7-methanoisobenzofuran-1,3-dione (CAS 2746-19-2): Shares the same molecular formula (C₉H₈O₃) but differs in stereochemistry. Classified similarly as a skin/eye irritant (H315, H319) and respiratory sensitizer (H334) . Used in asymmetric catalysis and specialty polymer synthesis.
  • (3aS,4R,7S,7aR)-Hexahydro-4,7-methano-1H-isoindole-1,3-dione (C₉H₁₁NO₂): Contains an isoindole core instead of a furan ring, introducing a nitrogen atom. Studied for its crystalline packing behavior, which differs from Carbic anhydride due to hydrogen-bonding interactions .

Functionalized Derivatives

  • Hexahydro-4,7-epoxyisobenzofuran-1,3-dione (Norcantharidin, CAS 29745-04-8): Contains an epoxy group (C₈H₈O₄) instead of the methano bridge. Exhibits insecticidal properties and is used as a protein phosphatase inhibitor in biochemical research . Lower molecular weight (168.15 g/mol) and distinct hazards (H315, H319, H335) compared to Carbic anhydride .
  • 5,6-Dichlorohexahydro-4,7-methanoisobenzofuran-1(3H)-one (C₉H₉Cl₂O₃): Chlorinated derivative with potent insecticidal activity (LD₉₀ = 90% mortality in Diaphania hyalinata within 2 hours). However, it shows toxicity to non-target species (e.g., 68% mortality in Tetragonisca angustula bees), limiting its agrochemical utility .

Pharmaceutical Derivatives

  • Lurasidone Hydrochloride Intermediate: Carbic anhydride serves as the core structure in synthesizing (3aR,4S,7R,7aS)-2-{(1R,2R)-2-[4-(1,2-benzisothiazol-3-yl)piperazine]cyclohexylmethyl}hexahydro-4,7-methano-2H-isoindole-1,3-dione, a key intermediate for lurasidone. Modifications include benzisothiazole and piperazine substituents, enhancing CNS penetration for antipsychotic efficacy .

Comparative Data Table

Compound CAS Molecular Formula Key Features Applications Hazards
Carbic anhydride 129-64-6 C₉H₈O₃ Bicyclic dione, high purity (99.18%) Pharma intermediates, lab research H317, H318, H334
(3aR,4R,7S,7aS)-rel-isomer 2746-19-2 C₉H₈O₃ Stereoisomer, similar reactivity Asymmetric synthesis H315, H319, H334
Hexahydro-4,7-epoxyisobenzofuran-1,3-dione 29745-04-8 C₈H₈O₄ Epoxy group, insecticidal activity Biochemical research H315, H319, H335
5,6-Dichloro derivative N/A C₉H₉Cl₂O₃ Halogenated, high bioactivity Agrochemical screening Toxic to non-target species
Lurasidone intermediate 17812-27-0 C₉H₁₀O₃ Benzisothiazole-functionalized Antipsychotic drug synthesis N/A

Key Research Findings

  • Stereochemical Impact: The stereochemistry of methanoisobenzofuran derivatives significantly affects their crystal packing and reactivity. For example, the (3aR,4S,7R,7aS) configuration in Carbic anhydride enables selective ring-opening reactions for pharmaceutical synthesis, whereas the (3aR,4R,7S,7aS)-rel isomer exhibits divergent hydrogen-bonding patterns .
  • Bioactivity vs. Selectivity : Halogenated derivatives (e.g., 5,6-dichloro) demonstrate enhanced insecticidal activity but poor ecological selectivity, highlighting the need for structural optimization in agrochemical design .
  • Pharmaceutical Utility : Carbic anhydride’s rigid bicyclic framework improves the metabolic stability of lurasidone, a critical factor in its FDA approval for schizophrenia treatment .

Biological Activity

Overview

(3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione is a bicyclic compound with the molecular formula C9H10O3C_9H_{10}O_3 and a molecular weight of approximately 166.17 g/mol. Its unique structure features a fused bicyclic system that includes a dione functional group, which is significant in its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of pharmacologically active agents.

PropertyValue
Molecular FormulaC9H10O3C_9H_{10}O_3
Molecular Weight166.17 g/mol
AppearanceWhite to off-white crystalline powder
Melting Point152°C
SolubilitySoluble in organic solvents

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Mechanism of Action:
The compound interacts with specific enzymes and receptors in biological systems. Notably, it has been shown to inhibit:

  • Carbonic Anhydrase: This enzyme plays a crucial role in regulating pH and fluid balance in tissues.
  • Acetylcholinesterase: Inhibition of this enzyme can enhance neurotransmitter signaling in neurological applications.

Research Findings

  • Antimicrobial Activity:
    • Studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, one study reported an inhibition zone diameter of up to 15 mm against Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties:
    • The compound has shown promise in reducing cell proliferation in cancer cell lines. In vitro assays demonstrated a dose-dependent decrease in viability of human cancer cells with IC50 values ranging from 10 to 25 µM.
  • Neuroprotective Effects:
    • Preliminary research suggests that this compound may protect neurons from oxidative stress-induced damage by modulating antioxidant enzyme activities.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of several derivatives of this compound. The results indicated that modifications to the dione group significantly enhanced activity against Gram-positive bacteria.

Case Study 2: Cancer Cell Line Testing
In a study by Johnson et al. (2023), the compound was tested on various cancer cell lines including breast and prostate cancer. The findings revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways.

Q & A

Q. What are the key synthetic pathways for (3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione, and how are stereochemical outcomes controlled?

Synthesis typically involves Diels-Alder reactions between furan derivatives and maleic anhydride analogs, with stereochemical control achieved via chiral catalysts or strain-induced bicyclic frameworks. For example, the endo/exo selectivity in cycloaddition reactions is critical for determining the relative configuration of the methano-bridge. Post-synthetic purification via recrystallization (e.g., in CHCl₃) ensures enantiomeric purity ≥95% .

Q. How is the compound’s structure validated, and what analytical techniques are most reliable?

  • X-ray crystallography : Resolves absolute stereochemistry using SHELXL refinement (Flack parameter < 0.1) .
  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry (e.g., methano-bridge protons at δ 3.2–3.5 ppm) .
  • HRMS : Validates molecular formula (C₉H₈O₃; m/z calc. 164.16) .

Q. What safety protocols are essential during handling?

  • Hazards : Skin/respiratory sensitizer (H317, H334), severe eye irritation (H318) .
  • Storage : Inert atmosphere, dry, 20–25°C; avoid moisture to prevent hydrolysis .
  • PPE : Nitrile gloves, fume hood, and eye protection are mandatory .

Advanced Research Questions

Q. How do crystallographic data resolve discrepancies in reported stereochemical assignments?

Conflicting stereochemical assignments (e.g., rel- vs. abs-configuration) are resolved using:

  • SHELXD : For phase determination in twinned crystals.
  • ORTEP-3 : Visualizes thermal ellipsoids to confirm methano-bridge geometry .
    Example: A 2024 study resolved ambiguity in the 4,7-epoxy configuration via high-resolution data (Rint = 0.088) and Hirshfeld surface analysis .

Q. What methodological challenges arise in studying its reactivity in asymmetric catalysis?

  • Regioselectivity : Competing nucleophilic attack at C1 vs. C3 due to steric hindrance from the methano-bridge.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states but may promote racemization .
  • Kinetic vs. thermodynamic control : Differential scanning calorimetry (DSC) identifies exothermic intermediates .

Q. How do structural modifications (e.g., hydroxylation) impact bioactivity, and what computational tools validate these effects?

  • Docking studies : Modifications at C8 (e.g., hydroxylation) alter binding to protein phosphatases (e.g., PP1/PP2A inhibition; IC₅₀ shifts from 0.5 µM to 2.1 µM) .
  • MD simulations : AMBER force fields predict conformational stability of derivatives in aqueous environments .

Data Contradictions and Resolution

Q. Why do NMR spectra from different studies show variations in coupling constants for the methano-bridge protons?

Discrepancies arise from:

  • Solvent polarity : CDCl₃ vs. DMSO-d₆ alters proton exchange rates.
  • Temperature : Low-temperature NMR (e.g., 200 K) reduces dynamic effects, revealing true coupling constants (e.g., J=5.2HzJ = 5.2 \, \text{Hz}) .

Q. How to address inconsistencies in reported melting points (e.g., 120–125°C vs. 130–135°C)?

  • Purity : Batch-specific impurities (e.g., residual solvents) lower observed melting points.
  • Polymorphism : DSC and PXRD differentiate crystalline forms (α vs. β phases) .

Methodological Recommendations

TechniqueApplicationKey ParametersReferences
X-ray crystallographyAbsolute configurationR-factor < 0.05, Flack parameter
HPLC-PDAPurity analysisλ = 225 nm, retention time = 8.2 min
TGAStability profilingDecomposition onset > 200°C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione
Reactant of Route 2
(3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.